3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core fused with a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 2-phenylquinazolin-4-one in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and the use of polar solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsinert atmosphere, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as tyrosine kinases and caspases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescent properties and use in metal ion detection.
2-Phenylbenzothiazole: Studied for its antimicrobial and anticancer activities.
2-(4-Aminophenyl)benzothiazole: Investigated for its potential as an antimicrobial agent.
Uniqueness
3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its dual functionality, combining the properties of both benzothiazole and quinazolinone moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
82450-40-6 |
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Molecular Formula |
C21H13N3OS |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H13N3OS/c25-20-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)24(20)21-23-17-12-6-7-13-18(17)26-21/h1-13H |
InChI Key |
FLEZDNHKQDLBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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